N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO3/c1-20(25-3,16-5-4-6-17(21)13-16)14-22-19(23)12-9-15-7-10-18(24-2)11-8-15/h4-8,10-11,13H,9,12,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVUXSLSNPAZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with methoxypropylamine under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Acylation: The final step involves the acylation of the amine with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 3-Chlorophenyl and 4-Methoxyphenyl Moieties
Several compounds share structural similarities with the target molecule, differing primarily in substituents or backbone modifications:
N-(3-Chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide (J048-0024)
- Structure : Incorporates a furan ring linked to the 4-methoxyphenyl group, replacing the methoxypropyl chain.
- Properties : Highlighted in crystallography studies for its amide resonance and hydrogen-bonding patterns .
3-Chloro-N-(4-methoxyphenyl)propanamide
- Structure : Simpler analog lacking the methoxypropyl group.
- Crystallography : Exhibits a C=O bond length of 1.2326 Å and C(=O)–N(H) bond length of 1.3416 Å, indicative of strong amide resonance. Forms hydrogen-bonded chains via N–H···O and C–H···O interactions .
2-[(Benzoyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(4-methoxyphenyl)propanamide (3z) Structure: Includes a piperazine ring and benzoyl group. Synthesis: Yield of 19%, LC/MS purity 61%, retention time 9.4 min .
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide
- Structure : Benzothiazole substituent instead of 4-methoxyphenyl.
- Relevance : Demonstrates how heterocyclic groups influence bioactivity .
Key Observations
- Synthetic Efficiency : Yields for analogs vary widely (19–64%), influenced by substituent complexity. For example, piperazine-containing derivatives (e.g., 3z) show lower yields (19%) compared to fluorophenyl variants (54%) .
- Purity and Stability : LC/MS purity ranges from 55% to 73%, with retention times (8.1–13.3 min) reflecting hydrophobicity differences .
- Crystallographic Insights : The absence of a methoxypropyl group in simpler analogs (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) reduces steric hindrance, enhancing crystallographic stability via hydrogen bonding .
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes:
- Chlorophenyl group : Contributes to the compound's lipophilicity and potential interaction with biological membranes.
- Methoxy groups : May enhance solubility and alter the compound's pharmacokinetic properties.
- Propanamide backbone : Provides a functional site for biological activity.
Molecular Formula
- C : 18
- H : 22
- Cl : 1
- N : 1
- O : 3
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : The compound demonstrated a dose-dependent inhibition of cell proliferation.
- Lung Cancer Cells (A549) : It induced apoptosis, leading to cell death.
Table 1: Anticancer Activity of the Compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Model | Dosage (mg/kg) | Effect on Inflammation Markers |
|---|---|---|
| Carrageenan | 50 | Decreased TNF-alpha levels |
| Freund's Adjuvant | 100 | Reduced IL-6 production |
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective effects. It appears to modulate glutamate receptors, which are critical in neurodegenerative disorders.
Table 3: Neuroprotective Activity
Study on Anticancer Activity
A significant study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound. The study involved treating MCF-7 cells with varying concentrations of the compound over 48 hours. Results showed a marked decrease in cell viability, with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
Study on Anti-inflammatory Effects
In another investigation, the compound was administered to rats subjected to carrageenan-induced paw edema. The results indicated a significant reduction in paw swelling compared to control groups, supporting its potential as an anti-inflammatory agent.
Q & A
Basic: What are the standard protocols for synthesizing N-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with precursor functionalization. For example:
Step 1: Coupling of 3-chlorophenyl and methoxypropyl groups via nucleophilic substitution (e.g., using NaH as a base in anhydrous THF at 0–5°C).
Step 2: Amidation with 3-(4-methoxyphenyl)propanoyl chloride under Schotten-Baumann conditions (pH 8–9, ice bath).
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
Optimization Strategies:
- Temperature Control: Maintain ≤5°C during amidation to minimize hydrolysis .
- Catalysts: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Choice: Anhydrous DMF improves solubility of aromatic intermediates .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Methodological Answer:
| Technique | Application | Key Parameters |
|---|---|---|
| NMR (¹H, ¹³C) | Confirm substitution patterns and stereochemistry | Compare chemical shifts: |
- Methoxy protons (δ 3.2–3.5 ppm)
- Chlorophenyl aromatic protons (δ 7.1–7.4 ppm) . |
| HRMS | Verify molecular formula | Expected [M+H]⁺: m/z 416.12 (C₂₀H₂₃ClNO₃) . |
| HPLC | Assess purity (>98%) | C18 column, 70:30 acetonitrile/water, UV detection at 254 nm . |
Advanced: How can researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions often arise from assay-specific variables:
Assay Conditions:
- Cell Lines: Test in ≥3 cell lines (e.g., HEK293, HeLa, MCF-7) to rule out lineage-specific effects .
- Solvent Controls: Use DMSO ≤0.1% to avoid cytotoxicity artifacts .
Dose-Response Analysis: Perform IC₅₀ titrations (1 nM–100 µM) to identify non-linear kinetics .
Orthogonal Assays: Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
Advanced: What computational approaches predict reactive sites and 3D conformation?
Methodological Answer:
Density Functional Theory (DFT):
- Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., methoxy group as electron donor) .
- Optimize geometry using B3LYP/6-31G* basis set .
Molecular Dynamics (MD):
- Simulate solvation in explicit water (TIP3P model) to assess conformational stability .
Docking Studies:
- Target enzymes (e.g., CYP450 isoforms) using AutoDock Vina to predict metabolic hotspots .
Advanced: How to address stereochemical challenges during synthesis?
Methodological Answer:
Chiral Resolution:
- Use (R)-BINOL-derived catalysts for asymmetric induction during propyl group coupling .
Protective Groups:
- Temporarily protect the methoxy group with TBSCl (tert-butyldimethylsilyl chloride) to prevent racemization .
Analytical Validation:
- Chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to confirm enantiomeric excess (>99%) .
Advanced: What mechanistic studies elucidate its interactions with biological targets?
Methodological Answer:
Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to serum albumin (e.g., BSA) to assess pharmacokinetics .
Surface Plasmon Resonance (SPR): Measure real-time interaction kinetics with membrane receptors (e.g., GPCRs) .
Metabolite Profiling:
- Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify oxidative metabolites (e.g., demethylation at methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
